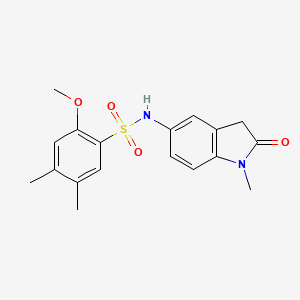

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFSBQCCNQVUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1-Methyl-2-Oxoindoline

The indolinone core is synthesized via nitro reduction of 1-methyl-5-nitroindolin-2-one. A hydrogenation protocol using palladium-on-carbon (Pd/C) in methanol achieves quantitative yields under mild conditions:

Procedure :

- Suspend 1-methyl-5-nitroindolin-2-one (92 mg, 0.48 mmol) in methanol (20 mL).

- Add Pd/C (10 wt%, 9.2 mg) under argon.

- Purge with hydrogen gas and stir for 18 hours at ambient temperature.

- Filter through Celite, wash with ethyl acetate, and concentrate to isolate 5-amino-1-methyl-2-oxoindoline as a pale solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 100% |

| Reaction Time | 18 hours |

| Purification | Filtration, evaporation |

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

While direct synthesis data for this intermediate is limited, analogous sulfonyl chlorides are synthesized via chlorosulfonation. For example, 4-methylbenzenesulfonyl chloride derivatives form by treating substituted toluenes with chlorosulfonic acid.

Inferred Protocol :

- Dissolve 2-methoxy-4,5-dimethylbenzene in chlorosulfonic acid (1:1.2 molar ratio) at 0°C.

- Warm to room temperature and stir for 4–6 hours.

- Quench with ice water, extract with dichloromethane, and dry over MgSO₄.

- Concentrate under reduced pressure to isolate the sulfonyl chloride.

Challenges :

- Steric hindrance from methoxy and methyl groups may reduce sulfonation efficiency.

- Requires strict temperature control to minimize side reactions.

Sulfonamide Coupling Strategies

Aqueous-Phase Sulfonylation

A widely used method involves reacting the indolinone amine with the sulfonyl chloride in a biphasic system:

Procedure :

- Dissolve sodium acetate (2 equiv) in water (15 mL).

- Add 5-amino-1-methyl-2-oxoindoline (1 equiv) and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv).

- Heat at 80–85°C for 4–8 hours with vigorous stirring.

- Cool, filter the precipitate, and recrystallize from ethanol.

Optimization Insights :

- Base Selection : Sodium acetate neutralizes HCl, driving the reaction forward.

- Temperature : Elevated temperatures (≥80°C) improve reaction kinetics but risk hydrolyzing sensitive groups.

Expected Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 4–8 hours |

| Purity (HPLC) | ≥95% after recrystallization |

Solvent-Mediated Alkylation Approach

Industrial-scale synthesis may employ polar aprotic solvents to enhance reactivity:

Procedure :

- Suspend 5-amino-1-methyl-2-oxoindoline (1 equiv) in DMF.

- Add calcium hydride (1.5 equiv) and stir at 50°C for 30 minutes.

- Introduce 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.1 equiv) dropwise.

- Stir for 6–12 hours, quench with cold water, and extract with ethyl acetate.

Advantages :

- DMF solubilizes both reactants, improving interaction.

- Calcium hydride acts as a desiccant, minimizing hydrolysis.

Industrial Scaling :

- Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Reaction Monitoring and Characterization

Analytical Techniques

Thin-Layer Chromatography (TLC) :

Spectroscopic Validation :

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

- Recrystallization Solvents : Ethanol or methanol/water mixtures yield high-purity crystals.

- Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane) resolves sulfonamide by-products.

Industrial-Scale Production Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation or alkylation conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial and anti-inflammatory properties.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Comparative analysis focuses on sulfonamide derivatives with variations in the benzene ring substituents and N-linked groups. Key findings from literature include:

Table 1: Comparison of Benzenesulfonamide Derivatives

Key Observations:

N-Substituent Influence: Linear alkyl chains (butyryl, pentyl in 6d, 6e) correlate with higher activity, suggesting lipophilicity enhances target engagement . The target compound’s indolinone substituent introduces rigidity and aromaticity, which could improve binding specificity to enzymes with hydrophobic active sites.

Methoxy Group :

- Present in all compared compounds, the 2-methoxy group may stabilize the sulfonamide’s conformation via intramolecular hydrogen bonding, a common feature in bioactive sulfonamides .

Structural Diversity in

lists sulfonamide derivatives with heterocyclic substituents (e.g., thiadiazole, imidazole), highlighting structural diversity. For example, 942853-23-8 (1,2,3-thiadiazole-5-carboxamide) diverges significantly from the target compound, emphasizing that heterocyclic N-substituents may shift activity toward different biological targets .

Research Findings and Implications

- Activity Trends: Longer alkyl chains (e.g., pentyl in 6e) improve inhibition efficacy, but bulky aromatic groups (e.g., indolinone in the target compound) may offer unique selectivity profiles .

Biological Activity

2-Methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group linked to an indolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antibacterial and anti-inflammatory domains.

Chemical Structure and Properties

The IUPAC name for this compound is 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide. Its molecular formula is , with a molecular weight of 368.43 g/mol. The structure combines features of both sulfonamides and indolinones, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 368.43 g/mol |

| CAS Number | 921558-78-3 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor functions. This interaction can disrupt various biological pathways, leading to therapeutic effects.

Antibacterial Properties

Research indicates that compounds with sulfonamide moieties exhibit significant antibacterial activity. The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against reference strains and clinical isolates .

Anti-inflammatory Effects

The indolinone structure contributes to the anti-inflammatory properties of the compound. It acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a pivotal role in the inflammatory response .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .

Case Studies

- Antibacterial Activity : A study assessed the efficacy of various sulfonamide derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a bactericidal effect with an MIC comparable to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Activity : Research focusing on COX-II inhibitors highlighted the potential of this compound to reduce inflammation in animal models, suggesting its applicability in treating inflammatory diseases .

- Anticancer Activity : In vitro assays conducted on breast cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, warranting further investigation into its mechanism of action .

Q & A

Q. What mechanistic insights explain its dual agonist/antagonist behavior in receptor assays?

- Methodological Answer : Allosteric modulation or pH-dependent protonation states (e.g., sulfonamide pKa ~10) may cause context-dependent activity. Use mutagenesis (e.g., Ala-scanning) to map binding pockets. Stopped-flow kinetics reveal conformational changes in receptors upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.